
Phosphorobromidochloridous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorobromidochloridous acid is a unique chemical compound characterized by the presence of phosphorus, bromine, and chlorine atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phosphorobromidochloridous acid typically involves the reaction of phosphorus trichloride with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
PCl3+Br2→PBrCl2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Phosphorobromidochloridous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one of its halogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorobromidochloridic acid, while substitution reactions may produce various organophosphorus compounds.
Aplicaciones Científicas De Investigación
Phosphorobromidochloridous acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphorobromidochloridous acid involves its interaction with molecular targets through its reactive halogen atoms. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various chemical transformations. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
Comparación Con Compuestos Similares
Phosphorobromidochloridous acid can be compared with other similar compounds, such as:
Phosphorochloridous acid: Contains chlorine atoms but lacks bromine.
Phosphorobromidous acid: Contains bromine atoms but lacks chlorine.
Phosphorofluoridous acid: Contains fluorine atoms instead of bromine or chlorine.
Uniqueness: The presence of both bromine and chlorine atoms in this compound gives it unique reactivity and properties compared to its analogs. This dual halogenation allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
25758-01-4 |
|---|---|
Fórmula molecular |
BrClHOP |
Peso molecular |
163.34 g/mol |
Nombre IUPAC |
bromo(chloro)phosphinous acid |
InChI |
InChI=1S/BrClHOP/c1-4(2)3/h3H |
Clave InChI |
LVYAGFRXVYBUGW-UHFFFAOYSA-N |
SMILES canónico |
OP(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


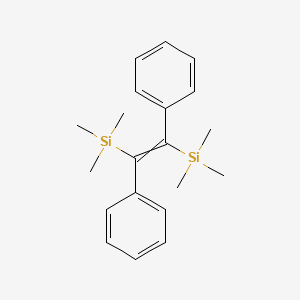
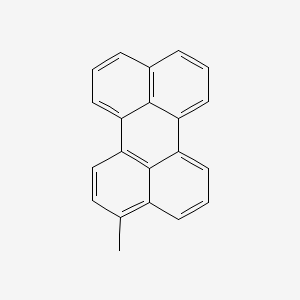
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
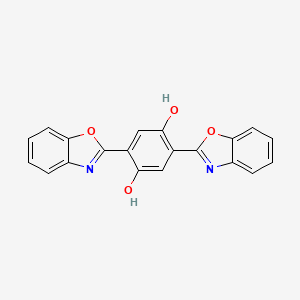
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)
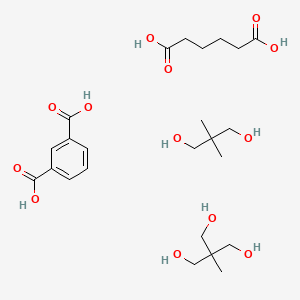

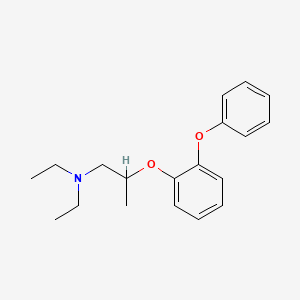
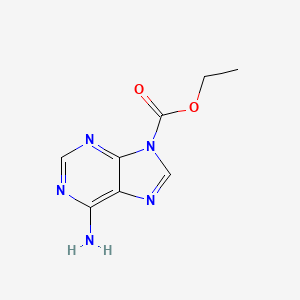
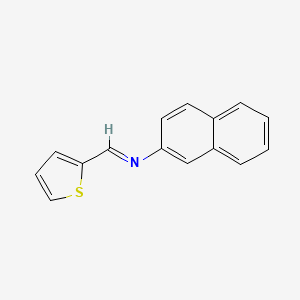
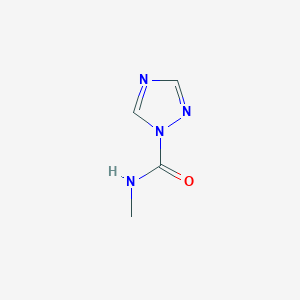
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)
